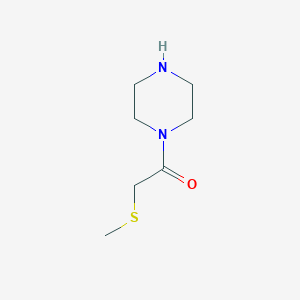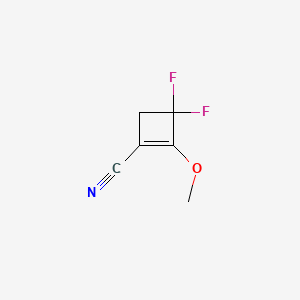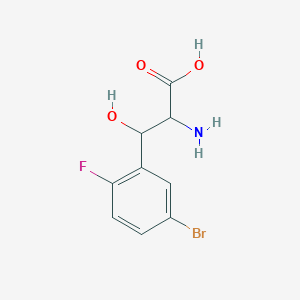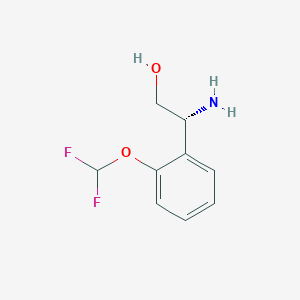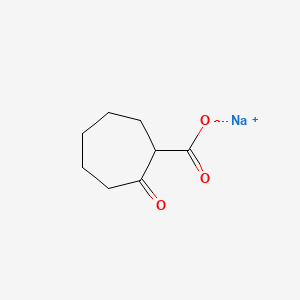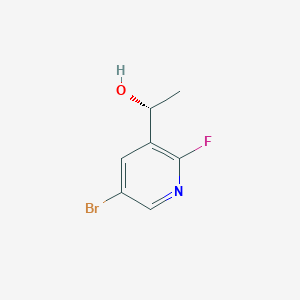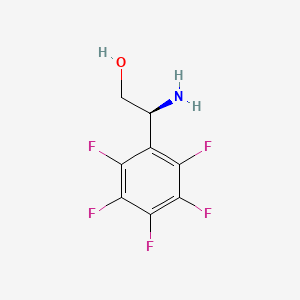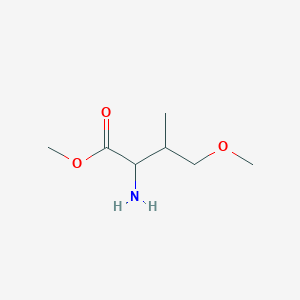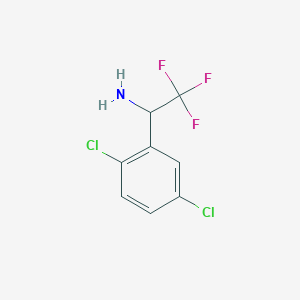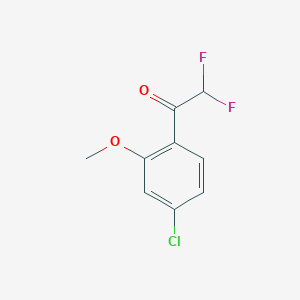
1-(4-Chloro-2-methoxyphenyl)-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2-methoxyphenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of a chloro, methoxy, and difluoro substituent on an ethanone backbone
Preparation Methods
The synthesis of 1-(4-Chloro-2-methoxyphenyl)-2,2-difluoroethanone typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with difluoroacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent like dichloromethane. The mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
1-(4-Chloro-2-methoxyphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The chloro group can be substituted by nucleophiles like amines or thiols under appropriate conditions, forming new derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or acetone. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(4-Chloro-2-methoxyphenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and inhibition.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methoxyphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
1-(4-Chloro-2-methoxyphenyl)-2,2-difluoroethanone can be compared with similar compounds such as:
1-(4-Chloro-2-methoxyphenyl)ethanone: Lacks the difluoro substituents, resulting in different chemical reactivity and applications.
1-(4-Chloro-2-methoxyphenyl)-3-(3-pyridylmethyl)urea: Contains additional functional groups, leading to varied biological activities
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7ClF2O2 |
|---|---|
Molecular Weight |
220.60 g/mol |
IUPAC Name |
1-(4-chloro-2-methoxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H7ClF2O2/c1-14-7-4-5(10)2-3-6(7)8(13)9(11)12/h2-4,9H,1H3 |
InChI Key |
KYSZITDOYGHYNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


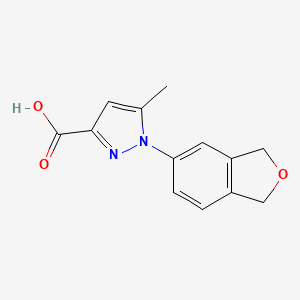
![3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B13557629.png)
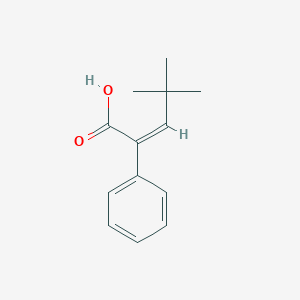
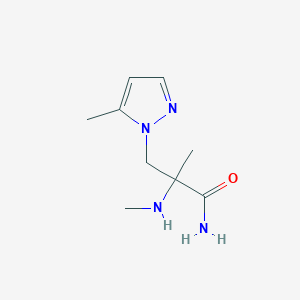
![tert-butylN-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate](/img/structure/B13557653.png)
